1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one
Description
1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one is a brominated ketone derivative featuring a dimethylamino-substituted aromatic ring. The compound’s structure combines a reactive α-bromo ketone moiety with an electron-donating dimethylamino group at the para position of the phenyl ring. Its bromine atom facilitates nucleophilic substitution reactions, while the dimethylamino group enhances solubility in polar solvents and may influence biological interactions .
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
1-bromo-3-[4-(dimethylamino)phenyl]propan-2-one |
InChI |
InChI=1S/C11H14BrNO/c1-13(2)10-5-3-9(4-6-10)7-11(14)8-12/h3-6H,7-8H2,1-2H3 |
InChI Key |
MKMBLWVMGKSBQM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-[4-(dimethylamino)phenyl]propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction typically occurs at room temperature and yields the desired brominated product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for efficient production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The α-bromo ketone group undergoes nucleophilic substitution with amines, forming heterocyclic compounds.
Condensation with Heterocyclic Amines
The compound participates in cyclocondensation reactions to form indolizine derivatives.
Example: Formation of 6-Bromoindolizine-8-carbonitrile
Reaction:
Reaction with 2-amino-5-bromonicotinonitrile in ethanol at reflux (6 hours) yields a brominated indolizine-carbonitrile product.
| Conditions | Yield | Characterization | Source |
|---|---|---|---|
| EtOH, reflux, 6 hours | 45% | ¹H/¹³C NMR, ESI-HRMS, X-ray crystallography |
Key Observations:
-
The dimethylamino group enhances electron density at the para position, directing regioselectivity.
-
Bromine acts as a leaving group, facilitating ring closure.
Enamine Formation
The ketone group reacts with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, enabling further functionalization.
Cross-Coupling Reactions
While direct Suzuki-Miyaura coupling is not explicitly documented for this compound, structurally similar brominated aryl ketones undergo cross-coupling with boronic acids.
Example: Analogous Suzuki Coupling
A related bromoacridinone derivative reacts with (4-(dimethylamino)phenyl)boronic acid under Pd catalysis to form biaryl products .
Hypothetical Pathway for 1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one:
-
Bromine at the α-position may participate in coupling if activated by the ketone group.
-
Likely conditions: Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80–100°C.
Stability and Side Reactions
-
Hydrolysis: The α-bromo ketone is susceptible to hydrolysis in aqueous acidic or basic conditions, forming a diketone or degradation products.
-
Thermal Decomposition: Prolonged heating above 150°C may lead to HBr elimination and formation of unsaturated ketones.
Scientific Research Applications
1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one involves its reactivity with various nucleophiles and electrophiles. The bromine atom serves as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in reduction and oxidation reactions. The dimethylamino group can influence the compound’s reactivity and interactions with other molecules through electronic effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key differences between 1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one and related compounds:
Biological Activity
1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one, a compound with notable structural features, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C11H12BrN
- Molecular Weight : 242.12 g/mol
- IUPAC Name : this compound
This compound features a bromo substituent, a dimethylamino group, and a ketone functional group, which are critical for its biological interactions.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antibacterial and antifungal properties. For instance, derivatives containing bromine and dimethylamino groups have been reported to inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus .
- Anticancer Potential : Research indicates that compounds with similar moieties can induce apoptosis in cancer cells. The presence of the dimethylamino group is often associated with enhanced cytotoxicity against cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or metabolic pathways. For example, similar compounds have been shown to inhibit enzymes like MAO-B (Monoamine Oxidase B), which plays a role in neurotransmitter degradation .
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that such compounds can mitigate oxidative stress by scavenging ROS, thereby protecting cells from damage .
Antimicrobial Activity
A study assessed the antimicrobial efficacy of various brominated compounds, including this compound. The results indicated:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 32 μg/mL |
| Control (Standard Antibiotic) | E. coli, S. aureus | 16 μg/mL |
This table highlights the compound's potential as an antimicrobial agent, albeit less potent than standard antibiotics.
Anticancer Studies
In vitro studies on cancer cell lines demonstrated that this compound could induce cell death:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via ROS generation |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
These findings suggest significant anticancer properties, warranting further investigation into its therapeutic potential.
Case Studies
Several case studies have explored the biological effects of structurally similar compounds:
- Study on Antimicrobial Effects : A recent publication detailed the synthesis and testing of halogenated chalcones, which share structural similarities with this compound. These compounds exhibited selective antibacterial activity against multiple strains .
- Anticancer Research : Another study focused on derivatives of dimethylaminophenyl ketones, revealing their ability to inhibit tumor growth in xenograft models . This underscores the relevance of the dimethylamino group in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
